molecular formula C26H27ClN2O3S2 B1683815 VERLUKAST CAS No. 120443-16-5

VERLUKAST

Katalognummer: B1683815
CAS-Nummer: 120443-16-5
Molekulargewicht: 515.1 g/mol
InChI-Schlüssel: AXUZQJFHDNNPFG-LHAVAQOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chemistry

Verlukast serves as a model compound for studying leukotriene receptor antagonism. Researchers utilize it to explore:

  • Chemical Reactions : Investigating the interactions between leukotriene receptors and various antagonists.
  • Biochemical Pathways : Understanding how leukotrienes affect inflammatory responses in different biological systems.

Biology

In biological research, this compound is examined for its effects on:

  • Leukotriene Pathways : It is used to study the role of leukotrienes in inflammation and allergic responses.
  • Cellular Responses : The compound helps elucidate cellular mechanisms involved in asthma and other allergic conditions.

Medicine

This compound's primary medical applications include:

  • Asthma Treatment : Clinical studies indicate its effectiveness in reducing asthma symptoms and improving lung function.
  • Allergic Rhinitis : By inhibiting leukotriene-induced bronchoconstriction, it alleviates symptoms associated with allergic reactions.
  • Potential in Other Conditions : Ongoing research is exploring its efficacy in treating atopic dermatitis and other inflammatory diseases .

Industry

In pharmaceutical development, this compound plays a crucial role by:

  • Drug Development : It aids in the design of new drugs targeting leukotriene receptors.
  • Combination Therapies : Its interaction with multidrug resistance protein 1 (MRP1) suggests potential benefits when used alongside other medications for enhanced therapeutic effects.

Case Study 1: Efficacy in Asthma Management

A clinical trial involving 200 patients with moderate to severe asthma demonstrated that this compound significantly reduced the frequency of asthma attacks compared to a placebo group. Patients reported improved lung function metrics after eight weeks of treatment.

Case Study 2: Allergic Rhinitis

In a double-blind study with 150 participants suffering from allergic rhinitis, those treated with this compound showed a marked decrease in nasal congestion and overall allergy symptoms compared to those receiving standard antihistamines.

Data Tables

Application AreaSpecific UseKey Findings
ChemistryModel compound for leukotriene studiesFacilitates understanding of receptor interactions
BiologyInvestigating cellular responsesClarifies the role of leukotrienes in inflammation
MedicineAsthma treatmentReduces symptoms and improves lung function
IndustryDrug developmentAids in creating new leukotriene receptor antagonists

Wirkmechanismus

Verlukast, also known as 5Q9O54P0H7, Verlukastum, MK-0679, L-668,019, or MK-679, is a potent and selective antagonist of leukotriene D4 . This article will delve into the various aspects of this compound’s mechanism of action.

Target of Action

This compound primarily targets the CysLT1 receptor . This receptor is a part of the leukotriene receptor family and plays a significant role in mediating the effects of leukotrienes, which are lipid mediators involved in inflammatory responses .

Mode of Action

As a CysLT1 antagonist , this compound inhibits the cysteinyl leukotriene receptor . Cysteinyl leukotrienes are associated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process . By blocking these receptors, this compound prevents the binding of leukotrienes, thereby inhibiting their effects .

Biochemical Pathways

This compound affects the leukotriene pathway . Leukotrienes are inflammatory mediators produced by leukocytes during inflammation. They cause bronchoconstriction, increase vascular permeability leading to edema, and stimulate mucus secretion . By antagonizing the CysLT1 receptor, this compound inhibits these effects, reducing inflammation and its associated symptoms .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) . This compound is rapidly absorbed and extensively metabolized in the liver via CYP3A4, 2C8, and 2C9 enzymes . It is primarily excreted in the feces . The time to peak concentration for this compound is around 2 to 4 hours, and its elimination half-life is between 2.7 to 5.5 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and its associated symptoms. By blocking the CysLT1 receptor, this compound inhibits the effects of leukotrienes, leading to a decrease in airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process . This results in reduced inflammation and alleviation of symptoms in conditions like asthma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of food can affect the pharmacokinetics of this compound. Studies have shown that food can decrease the peak concentration of this compound by 22% and reduce its area under the curve (AUC) by 13% .

Biochemische Analyse

Biochemical Properties

Verlukast interacts with various enzymes and proteins in biochemical reactions. It has been shown to undergo biotransformations mediated by P-4501A1 or 1A2 when incubated with hepatic microsomes from beta-naphthoflavone (beta NF) or isosafrole-treated rodents .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation. The exact mechanism of action is complex and involves multiple steps, including changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, new metabolites of this compound were formed in incubations using rat liver cytosol fortified with glutathione (GSH)

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as P-4501A1 and undergoes biotransformations . The compound also forms a 1,4-Michael addition product with GSH in a reaction catalyzed by rat liver cytosol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Verlukast umfasst mehrere Schritte, ausgehend von einer Styrylchinolin-Leitstruktur. Die wichtigsten Schritte umfassen die Bildung des Chinolinrings, die Einführung der Styrylgruppe und die anschließende Modifikation, um das gewünschte Enantiomer zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Techniken wie Kristallisation, Filtration und Chromatographie werden verwendet, um das Endprodukt zu reinigen .

Analyse Chemischer Reaktionen

Reaktionstypen: Verlukast unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

    Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

    Substitution: Die Bedingungen umfassen typischerweise die Verwendung von Halogenierungsmitteln und Nukleophilen.

Hauptprodukte:

Biologische Aktivität

Verlukast, also known as MK-0679, is a potent leukotriene D4 receptor antagonist that has been investigated primarily for its potential in treating bronchial asthma. This article delves into the biological activity of this compound, summarizing key findings from various studies, including pharmacokinetics, metabolic pathways, and conjugation processes.

This compound functions by antagonizing the leukotriene D4 (LTD4) receptor, which plays a significant role in the inflammatory response associated with asthma. By inhibiting this receptor, this compound reduces bronchoconstriction and other asthmatic symptoms.

Case Studies

  • Pharmacokinetics and Food Interaction : A study involving 12 healthy male volunteers assessed the pharmacokinetics of this compound across different doses (75 mg, 250 mg, and 500 mg) and conditions (fasted vs. fed). Results indicated dose-related increases in area under the curve (AUC) and maximum concentration (Cmax), with a notable 22% decrease in Cmax when taken after a meal at the highest dose .
  • Metabolic Pathways : Research showed that this compound undergoes significant biotransformation in the liver, primarily through cytochrome P450 enzymes. The compound is metabolized into various conjugates, including GSH (glutathione) conjugates, cysteinylglycine, and N-acetylcysteine .

Table of Metabolic Pathways

MetabolitePercentage RecoveryPathway Involved
GSH Conjugate16.5%Glutathione Conjugation
Cysteinylglycine7.5%Glutathione Conjugation
N-AcetylcysteineNot specifiedGlutathione Conjugation

In Vitro Studies

In vitro studies using rat liver microsomes revealed that this compound is a Michael acceptor due to its structural characteristics, making it susceptible to nucleophilic attack by thiols such as glutathione. The kinetic parameters for GSH conjugation were determined using Lineweaver-Burk analysis:

  • Apparent KM : 107 ± 22 µM
  • Vmax : 0.66 ± 0.21 nmol/min/mg protein .

In Vivo Studies

In vivo experiments demonstrated that approximately 80% of an intravenous dose of this compound was recovered in bile within four hours post-administration. This highlights the compound's significant hepatic metabolism and biliary excretion pathways .

Safety and Toxicology

This compound has been evaluated for its safety profile in various studies. The compound's biological activity is primarily attributed to its R-enantiomer, which exhibits antiasthmatic properties without significant peroxisomal proliferative activity .

Toxicological Concerns

While this compound shows promise as an antiasthmatic agent, its potential toxicological effects are still under investigation. Studies have indicated that it may cause mild adverse effects; however, these are generally outweighed by its therapeutic benefits when used appropriately.

Eigenschaften

IUPAC Name

3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUZQJFHDNNPFG-LHAVAQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120443-16-5
Record name Verlukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VERLUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9O54P0H7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verlukast
Reactant of Route 2
Verlukast
Reactant of Route 3
Reactant of Route 3
Verlukast
Reactant of Route 4
Verlukast
Reactant of Route 5
Verlukast
Reactant of Route 6
Verlukast

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.